molecular formula C17H18N2O2 B5914682 3-(butanoylamino)-N-phenylbenzamide

3-(butanoylamino)-N-phenylbenzamide

Cat. No.: B5914682
M. Wt: 282.34 g/mol
InChI Key: LSIQOPXWXLNEQW-UHFFFAOYSA-N
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Description

3-(Butanoylamino)-N-phenylbenzamide is a synthetic small molecule belonging to the N-phenylbenzamide class, characterized by a benzamide core substituted with a phenyl group at the N-position and a butanoylamino (-NHCOC₃H₇) moiety at the C-3 position of the benzene ring. The butanoylamino substituent distinguishes it from other derivatives by introducing a medium-length aliphatic chain, which may influence solubility, metabolic stability, and target binding compared to shorter or bulkier substituents.

Properties

IUPAC Name

3-(butanoylamino)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-7-16(20)18-15-11-6-8-13(12-15)17(21)19-14-9-4-3-5-10-14/h3-6,8-12H,2,7H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIQOPXWXLNEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butanoylamino)-N-phenylbenzamide typically involves the reaction of N-phenylbenzamide with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(butanoylamino)-N-phenylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines

    Substitution: Formation of substituted amides

Scientific Research Applications

3-(butanoylamino)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-(butanoylamino)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Table 1: Antiviral Activities of Selected N-Phenylbenzamide Derivatives

Compound Name Substituents (Position) Target Virus IC₅₀/Activity Key Findings Reference
3-Amino-4-methoxy-N-(4-bromophenyl)benzamide (1e) Amino (C-3), Methoxy (C-4) EV 71 (multiple strains) 5.7–12 μM Low cytotoxicity (TC₅₀ = 620 μM); superior to pirodavir
L17 (3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide) Chloropropyl amide (C-3), Methoxy (C-4) HPV16 Inhibits E6/E7 oncoproteins First N-phenylbenzamide with anti-HPV activity
2a (Unspecified substituents) Amide (C-3) EV 71 (strain H) 18 ± 1.2 μM Moderate activity; led to SAR exploration

Key Observations :

  • C-3 Amide/Amino Groups: The presence of amino or amide groups at C-3 enhances antiviral activity. For example, compound 1e (3-amino) showed potent anti-EV71 activity, while L17 (3-chloropropyl amide) inhibited HPV oncoproteins .
  • Methoxy at C-4 : Methoxy substitution at C-4 (as in 1e and L17 ) improves metabolic stability and potency .

Substituent Effects on Anticancer Activity

Table 2: Anticancer Activities of N-Phenylbenzamide Derivatives

Compound Name Substituents (Position) Cancer Model IC₅₀ Mechanism Reference
4e Para-methoxy (Ring B) Undisclosed Single-digit μM Molecular docking suggests kinase inhibition
4f Para-fluoro (Ring B) Undisclosed Single-digit μM High cytotoxicity; synergizes with imidazole

Key Observations :

  • Ring B Substituents: Para-substituents on the phenyl ring (Ring B), such as methoxy or fluorine, enhance anticancer activity. The target compound’s unsubstituted phenyl ring may limit potency unless compensated by the C-3 butanoylamino group.
  • Synergistic Moieties : Imidazole-based derivatives (e.g., 4e , 4f ) show enhanced activity, suggesting that hybrid scaffolds could optimize efficacy .

Substituent Effects on Antifungal/Insecticidal Activity

Trifluoromethylpyrimidine-modified N-phenylbenzamides exhibit broad-spectrum antifungal activity.

Table 3: Antifungal Activities of N-Phenylbenzamide Derivatives

Compound Name Substituents (Position) Target Fungi Efficacy vs. Controls Reference
4q Trifluoromethylpyrimidine (C-3) Phomopsis sp., B. cinerea Superior to pyrimethanil

Key Observations :

  • Electron-Withdrawing Groups : Trifluoromethylpyrimidine at C-3 enhances antifungal activity, likely due to improved target binding and resistance to degradation .
  • Comparison to Target Compound: The butanoylamino group’s electron-donating nature may reduce antifungal potency compared to electron-withdrawing substituents.

Physicochemical and Structural Comparisons

Table 4: Structural and Physicochemical Properties

Compound Name Molecular Weight LogP* Solubility Key Structural Features Reference
3-(Butanoylamino)-N-phenylbenzamide 296.34 g/mol ~3.2 Moderate (amide) C-3 butanoylamino, unsubstituted Ring B N/A
3-Chloro-N-phenylbenzamide 231.67 g/mol 2.8 Low C-3 chloro, planar structure
L17 334.79 g/mol 3.5 Low C-3 chloropropyl amide, C-4 methoxy

Key Observations :

  • Metabolic Stability: Methoxy or halogen substituents (e.g., L17) improve stability, while aliphatic chains (e.g., butanoylamino) may increase susceptibility to oxidative metabolism .

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